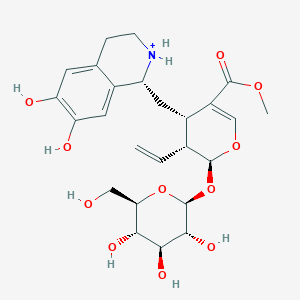

Deacetylipecoside(1+)

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H34NO11+ |

|---|---|

Molecular Weight |

524.5 g/mol |

IUPAC Name |

methyl (2S,3R,4S)-4-[[(1R)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolin-2-ium-1-yl]methyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate |

InChI |

InChI=1S/C25H33NO11/c1-3-12-14(7-16-13-8-18(29)17(28)6-11(13)4-5-26-16)15(23(33)34-2)10-35-24(12)37-25-22(32)21(31)20(30)19(9-27)36-25/h3,6,8,10,12,14,16,19-22,24-32H,1,4-5,7,9H2,2H3/p+1/t12-,14+,16-,19-,20-,21+,22-,24+,25+/m1/s1 |

InChI Key |

MTAVTRZTGFLKSC-MDXCLUIBSA-O |

Isomeric SMILES |

COC(=O)C1=CO[C@H]([C@@H]([C@@H]1C[C@@H]2C3=CC(=C(C=C3CC[NH2+]2)O)O)C=C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

Canonical SMILES |

COC(=O)C1=COC(C(C1CC2C3=CC(=C(C=C3CC[NH2+]2)O)O)C=C)OC4C(C(C(C(O4)CO)O)O)O |

Origin of Product |

United States |

Biosynthesis and Enzymatic Transformations of Deacetylipecoside 1+

Precursor Utilization and Initial Condensation Reactions in Deacetylipecoside(1+) Formation

The biosynthesis of Deacetylipecoside(1+) begins with the condensation of two primary precursors: dopamine (B1211576) and secologanin (B1681713). This reaction is a pivotal step, setting the stage for the formation of the characteristic tetrahydroisoquinoline-monoterpene glucoside structure.

Mechanistic Investigations of Dopamine and Secologanin Condensation

The condensation of dopamine and secologanin to form Deacetylipecoside(1+) proceeds via a Pictet-Spengler reaction. mdpi.comwikipedia.org This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. wikipedia.org In this specific case, the amine is dopamine and the aldehyde is provided by secologanin. The reaction can occur non-enzymatically under mildly acidic conditions. researchgate.netnih.gov However, in biological systems, the reaction is catalyzed by specific enzymes to ensure stereoselectivity and efficiency. researchgate.netnih.gov The enzymatic reaction is believed to proceed through the formation of a Schiff base between the primary amine of dopamine and the aldehyde group of secologanin, followed by an intramolecular electrophilic attack from the electron-rich aromatic ring of dopamine to the iminium ion, leading to the formation of the new heterocyclic ring. wikipedia.orgnih.gov

Stereochemical Elucidation and Control in Pictet-Spengler Reactions Forming Deacetylipecoside(1+)

The Pictet-Spengler condensation of dopamine and secologanin can result in two stereoisomers at the newly formed chiral center (C-1): the (R)-epimer, deacetylipecoside (B1200891), and the (S)-epimer, deacetylisoipecoside (B1197507). researchgate.netucl.ac.uk In plants like Alangium lamarckii, two distinct enzymes have been identified that stereospecifically catalyze the formation of each epimer. nih.govucl.ac.uk Deacetylipecoside synthase (DIS) specifically produces the (R)-epimer, deacetylipecoside. researchgate.netucl.ac.uknih.gov The enzyme responsible for the formation of the (S)-epimer, deacetylisoipecoside synthase (DIIS), has also been identified but has been found to be more labile. ucl.ac.uk This enzymatic control is crucial as the different stereoisomers are directed into separate downstream biosynthetic pathways. researchgate.netnih.gov The (R)-deacetylipecoside is a precursor for tetrahydroisoquinoline monoterpene glucosides, while the (S)-deacetylisoipecoside is a precursor for ipecac alkaloids like emetine (B1671215) and cephaeline (B23452). mdpi.comresearchgate.net

Deacetylipecoside Synthase (DIS) Characterization and Catalytic Mechanism

Deacetylipecoside synthase (DIS) is the key enzyme responsible for the stereospecific synthesis of (R)-deacetylipecoside. Its characterization has provided significant insights into the biosynthesis of monoterpenoid isoquinoline (B145761) alkaloids.

Substrate Specificity and Kinetic Characterization of Deacetylipecoside Synthase

Deacetylipecoside synthase exhibits a high degree of substrate specificity. Studies on the enzyme purified from Alangium lamarckii and Alangium salviifolium have shown that it has a strong preference for dopamine as the amine substrate. nih.govchula.ac.th Other related compounds like tyramine (B21549) and tryptamine (B22526) are not utilized by the enzyme. researchgate.netnih.gov The enzyme also specifically utilizes secologanin as the aldehyde-containing substrate. researchgate.netnih.gov

Kinetic analyses have determined the apparent Michaelis-Menten constants (Km) for both substrates. For the enzyme from A. lamarckii, the apparent Km values for dopamine and secologanin are 0.7 mM and 0.9 mM, respectively. researchgate.netnih.gov Similarly, for the enzyme from A. salviifolium, the apparent Km values are 0.69 mM for dopamine and 0.92 mM for secologanin. chula.ac.th The enzyme activity is not inhibited by its substrate, dopamine. researchgate.netnih.gov However, it is inhibited by certain ipecac alkaloids such as alangimakine and dehydroalangimakine. nih.govchula.ac.th

| Plant Source | Substrate | Apparent Km (mM) | Vmax (pkat/mg protein) |

|---|---|---|---|

| Alangium lamarckii | Dopamine | 0.7 | N/A |

| Secologanin | 0.9 | N/A | |

| Alangium salviifolium | Dopamine | 0.69 | 7.09 |

| Secologanin | 0.92 | 8.33 |

Purification and Biochemical Properties of Deacetylipecoside Synthase from Relevant Plant Species

Deacetylipecoside synthase has been successfully purified and characterized from the leaves of Alangium lamarckii and Alangium salviifolium. nih.govchula.ac.th The purification process from A. lamarckii resulted in a 570-fold purification of the enzyme. researchgate.netnih.gov The purified enzyme from both sources is a single polypeptide with a molecular weight of approximately 30,000 Da. researchgate.netnih.govchula.ac.th

The enzyme exhibits optimal activity under specific biochemical conditions. The pH optimum for the enzyme from both A. lamarckii and A. salviifolium is 7.5. researchgate.netnih.govchula.ac.th The temperature optimum for the A. lamarckii enzyme is 45°C, while for the A. salviifolium enzyme, it is 37°C. nih.govchula.ac.th

| Property | Alangium lamarckii | Alangium salviifolium |

|---|---|---|

| Molecular Weight (Da) | 30,000 | 30,000 |

| pH Optimum | 7.5 | 7.5 |

| Temperature Optimum (°C) | 45 | 37 |

Comparative Enzymology of Deacetylipecoside Synthase with Related Pictet-Spenglerases

Deacetylipecoside synthase belongs to a class of enzymes known as Pictet-Spenglerases, which catalyze the Pictet-Spengler reaction. mdpi.comucl.ac.uk Other well-characterized enzymes in this family include strictosidine (B192452) synthase (STR) and norcoclaurine synthase (NCS). nih.govoup.com

While all these enzymes catalyze a similar core reaction, they exhibit distinct substrate specificities. DIS utilizes dopamine and secologanin. nih.gov In contrast, strictosidine synthase (STR), a key enzyme in monoterpenoid indole (B1671886) alkaloid biosynthesis, catalyzes the condensation of tryptamine and secologanin. nih.gov Norcoclaurine synthase (NCS), involved in benzylisoquinoline alkaloid biosynthesis, uses dopamine and 4-hydroxyphenylacetaldehyde as substrates. nih.govresearchgate.net

Despite the differences in substrate specificity, there are similarities in their biochemical properties. For instance, both DIS and STR from various sources have similar molecular sizes and optimal pH and temperature ranges. nih.gov However, a key difference is that STR does not accept dopamine as a substrate. nih.gov The evolutionary relationship between these enzymes is an area of ongoing research, with questions remaining as to whether they evolved from a common ancestor. nih.gov The lack of the amino acid sequence for DIS has so far limited a detailed comparison with other Pictet-Spenglerases at the molecular level. nih.gov

β-Glucosidase (Ipeglu1) in the Deacetylipecoside(1+) Metabolic Pathway

A crucial step in the metabolic journey of Deacetylipecoside(1+) is the removal of a glucose molecule, a reaction catalyzed by the enzyme β-glucosidase, specifically Ipeglu1 in Psychotria ipecacuanha. nih.govresearchgate.net

Role of Glucosidase-Mediated Deglucosylation in Downstream Alkaloid Biosynthesis

The deglucosylation of N-deacetylisoipecoside, the 1α(S)-epimer of N-deacetylipecoside, is an essential part of the biosynthetic pathway leading to emetine. nih.govresearchgate.net The resulting aglycone is a highly reactive intermediate that undergoes further transformations to form protoemetine. nih.govtandfonline.com Protoemetine is then condensed with a second dopamine molecule and subsequently converted into cephaeline and emetine. nih.govtandfonline.com The removal of the glucose moiety by Ipeglu1 is therefore a pivotal gateway reaction, channeling the precursor into the downstream synthesis of the pharmacologically active alkaloids. nih.govtandfonline.com

Enzymatic Activity and Substrate Preference of Ipeglu1 towards Deacetylipecoside(1+) Epimers

The β-glucosidase Ipeglu1 exhibits a broad substrate acceptance, hydrolyzing various glucosidic ipecac alkaloids. nih.govresearchgate.net Notably, Ipeglu1 lacks strict stereospecificity and can act on both the 1α(S)-epimer (N-deacetylisoipecoside) and the 1β(R)-epimer (N-deacetylipecoside). nih.govqmul.ac.uk However, it displays a preference for the 1β(R)-epimers. nih.govqmul.ac.uk This is interesting considering that N-deacetylisoipecoside is the precursor for emetine biosynthesis. nih.gov

The enzymatic activity of Ipeglu1 is significantly affected by substitutions on the isoquinoline ring of its substrates. Its activity is extremely poor towards 7-O-methyl and 6,7-O,O-dimethyl derivatives. nih.govresearchgate.net In contrast, 6-O-methylated derivatives are hydrolyzed as efficiently as their non-methylated counterparts, suggesting that 6-O-methylation might occur before deglucosylation by Ipeglu1. nih.govresearchgate.net

Table 1: Substrate Preference of Ipeglu1

| Substrate | Relative Activity | Implication for Biosynthesis |

| N-deacetylisoipecoside (1α(S)-epimer) | Hydrolyzed | Precursor for emetine biosynthesis. nih.govresearchgate.net |

| N-deacetylipecoside (1β(R)-epimer) | Preferred over 1α(S)-epimer | Suggests a potential role for Ipeglu1 in the metabolism of both epimers. nih.govqmul.ac.uk |

| 6-O-methyl derivatives | Efficiently hydrolyzed | Suggests 6-O-methylation can precede deglucosylation. nih.govresearchgate.net |

| 7-O-methyl derivatives | Extremely poor activity | Suggests 7-O-methylation likely occurs after deglucosylation. nih.govresearchgate.net |

| 6,7-O,O-dimethyl derivatives | Extremely poor activity | Reinforces that O-methylation at the 7-position inhibits Ipeglu1 activity. nih.govresearchgate.net |

Subsequent Enzymatic Modifications and Diversification of Deacetylipecoside(1+) Derivatives

Following the initial condensation and deglucosylation steps, the ipecac alkaloid pathway involves further enzymatic modifications, primarily O-methylation, which contribute to the chemical diversity of these compounds. nih.gov

O-Methylation Reactions and Identification of O-Methyltransferases (OMTs) in Ipecac Alkaloid Assembly

Three key O-methyltransferases (OMTs), designated IpeOMT1, IpeOMT2, and IpeOMT3, have been identified in P. ipecacuanha and are responsible for all the O-methylation reactions in ipecac alkaloid biosynthesis. nih.govnih.gov These enzymes exhibit distinct substrate and positional specificities, orchestrating the sequential methylation of the hydroxyl groups on the isoquinoline moieties. nih.gov

The biosynthesis of emetine is believed to branch from N-deacetylisoipecoside through its 6-O-methylation by IpeOMT1, with a minor contribution from IpeOMT2, followed by deglucosylation by Ipeglu1. nih.gov The 7-hydroxy group of the aglycone's isoquinoline skeleton is then methylated by IpeOMT3 prior to the formation of protoemetine. nih.govnih.gov Subsequent sequential O-methylations are catalyzed by IpeOMT2 and IpeOMT1 to produce cephaeline and finally emetine. nih.govnih.gov Another OMT, CiOMT1, has also been identified and shows both 7'-O-methylation and 6'-O-methylation activities. tandfonline.comqmul.ac.uk

Table 2: Identified O-Methyltransferases in Ipecac Alkaloid Biosynthesis

| Enzyme | Function | Substrate(s) | Product(s) |

| IpeOMT1 | 6-O-methylation of N-deacetylisoipecoside; 6'-O-methylation of cephaeline | N-deacetylisoipecoside, Cephaeline | 6-O-methyl-N-deacetylisoipecoside, Emetine nih.govnih.govqmul.ac.uk |

| IpeOMT2 | 7'-O-methylation of 7'-O-demethylcephaeline | 7'-O-demethylcephaeline | Cephaeline nih.govnih.gov |

| IpeOMT3 | 7-O-methylation of the aglycone's isoquinoline skeleton | Aglycone of N-deacetylisoipecoside | 7-O-methylated intermediate nih.govnih.gov |

| CiOMT1 | 7'-O-methylation and 6'-O-methylation | 7'-O-demethylcephaeline, Cephaeline | Cephaeline, Emetine tandfonline.comqmul.ac.uk |

Investigation of Other Post-Condensation Enzymatic Steps

The biosynthesis of ipecac alkaloids begins with a Pictet-Spengler condensation of dopamine and secologanin to form two epimers, N-deacetylisoipecoside (the 1αS-diastereomer) and N-deacetylipecoside (the 1βR-diastereomer). nih.govresearchgate.net This reaction can occur non-enzymatically but is catalyzed stereospecifically by enzymes in Alangium lamarckii. nih.govresearchgate.net Specifically, deacetylipecoside synthase (DIS) catalyzes the formation of the (R)-epimer. researchgate.netnih.gov The enzyme responsible for producing the (S)-epimer, deacetylisoipecoside synthase (DIIS), has been identified but found to be labile. ucl.ac.uk Following deglucosylation of the (1S)-diastereomer, the resulting highly reactive aglycon is converted to protoemetine, which is then condensed with another dopamine molecule. nih.gov

Genetic and Molecular Determinants of Deacetylipecoside(1+) Biosynthesis

The genes encoding the enzymes involved in deacetylipecoside biosynthesis and its subsequent transformations have been a subject of investigation to understand the regulation of this metabolic pathway. The cDNAs for the three O-methyltransferases (IpeOMT1, IpeOMT2, and IpeOMT3) have been identified and were found to be coordinately transcribed with the β-glucosidase Ipeglu1. nih.govnih.gov This coordinated expression suggests a tight regulation of the ipecac alkaloid biosynthetic pathway at the genetic level.

Furthermore, the deduced amino acid sequences of the IpeOMTs are closely related to each other and show more similarity to flavonoid OMTs than to OMTs involved in benzylisoquinoline alkaloid biosynthesis. nih.govnih.gov The gene encoding Ipeglu1 has also been isolated, and its deduced protein sequence shows significant identity to raucaffricine β-glucosidase and strictosidine β-glucosidase. nih.govresearchgate.net The identification of these genes provides a foundation for further molecular studies and potential metabolic engineering of ipecac alkaloid production. nih.gov

Identification and Functional Annotation of Biosynthetic Gene Clusters

The discovery and functional characterization of biosynthetic gene clusters (BGCs) are fundamental to understanding natural product formation. While a complete, contiguously mapped BGC for the entire Deacetylipecoside(1+) pathway remains to be fully elucidated in a single genomic locus, several key genes and enzymes have been identified and functionally annotated, primarily from P. ipecacuanha.

Computational tools like antiSMASH and ClusterFinder are instrumental in predicting and identifying putative BGCs from genomic data by searching for colocalized genes encoding biosynthetic enzymes. nih.govnih.govnih.gov In the context of ipecac alkaloids, research has successfully identified cDNAs for several critical enzymes. These include specific synthases that catalyze the initial condensation and O-methyltransferases (OMTs) and glucosidases that perform subsequent modifications. nih.govresearchgate.net

A summary of key identified enzymes involved in the broader ipecac alkaloid pathway, which includes the formation and transformation of Deacetylipecoside(1+), is provided below.

Table 1: Functionally Annotated Enzymes in Ipecac Alkaloid Biosynthesis

| Enzyme Name | Abbreviation | Function | Source Organism |

|---|---|---|---|

| Deacetylipecoside Synthase | - | Stereospecifically catalyzes the formation of the (1βR)-diastereomer N-deacetylipecoside from dopamine and secologanin. researchgate.net | Alangium lamarckii |

| Deacetylisoipecoside Synthase | - | Stereospecifically catalyzes the formation of the (1αS)-diastereomer N-deacetylisoipecoside from dopamine and secologanin. researchgate.net | Alangium lamarckii |

| Ipecac Alkaloid β-D-Glucosidase 1 | Ipeglu1 | Deglucosylation of ipecac alkaloid glucosides. N-deacetylipecoside is a substrate for this enzyme. nih.govnih.gov | Psychotria ipecacuanha |

| Ipecac O-Methyltransferase 1 | IpeOMT1 | O-methylation in the later steps of emetine biosynthesis. nih.gov | Psychotria ipecacuanha |

| Ipecac O-Methyltransferase 2 | IpeOMT2 | O-methylation of N-deacetylipecoside. nih.gov | Psychotria ipecacuanha |

Transcriptional Regulation and Spatio-Temporal Expression of Deacetylipecoside(1+) Pathway Genes

The production of specialized metabolites like Deacetylipecoside(1+) is tightly controlled at the transcriptional level, ensuring that genes are expressed at the correct time and in the appropriate tissues. Gene expression is a multi-step process involving transcription, mRNA processing, and translation, with regulation possible at each stage. nih.gov In eukaryotes, transcription is carried out by RNA polymerase II in conjunction with various transcription factors that bind to specific DNA sequences like promoters and enhancers to modulate gene activity. pressbooks.pub

Studies in P. ipecacuanha have shown that the genes encoding the O-methyltransferases IpeOMT1, IpeOMT2, and IpeOMT3 are coordinately transcribed with the gene for the β-glucosidase Ipeglu1. nih.gov This coordinated expression suggests a common regulatory mechanism, possibly controlled by one or more master transcription factors that respond to developmental or environmental cues. The identification of such transcription factors is a key area of ongoing research. The activity of these regulatory proteins can be influenced by various signaling molecules and cellular states, allowing the plant to fine-tune alkaloid production. frontiersin.orgfrontiersin.org

Subcellular Localization of Deacetylipecoside(1+) Biosynthetic Enzymes

The biosynthesis of Deacetylipecoside(1+) involves a notable spatial separation of enzymes and their substrates across different cellular compartments, suggesting a highly organized and dynamic process. tandfonline.comnih.gov The precursors, dopamine and secologanin, are believed to undergo condensation in the vacuole. tandfonline.com Dopamine is synthesized in the cytosol before being transported and stored in the vacuole. tandfonline.com

However, a significant discrepancy arises with the localization of the subsequent processing enzymes. Key enzymes, including the O-methyltransferases (IpeOMTs) and the glucosidase (IpeGlu1), have been demonstrated to be localized in the cytosol. tandfonline.comnih.gov This spatial paradox implies that the intermediates formed in the vacuole, such as N-deacetylipecoside, must be transported out into the cytosol for further modification. It has been proposed that transporters, possibly of the multidrug resistance-associated protein (MRP) type, which are a class of ATP-binding cassette (ABC) transporters, may facilitate this movement across the vacuolar membrane (tonoplast). tandfonline.comnih.gov This compartmentalization may serve to protect the cell from potentially reactive intermediates and to carefully control metabolic flux through the pathway. nih.gov

Table 2: Subcellular Localization of Components in Deacetylipecoside(1+) Biosynthesis

| Component | Type | Presumed/Demonstrated Location | Reference(s) |

|---|---|---|---|

| Dopamine | Precursor | Synthesized in cytosol, accumulated in vacuole | tandfonline.com |

| Secologanin | Precursor | Likely transported to the vacuole | tandfonline.com |

| Condensation Reaction | Process | Vacuole | tandfonline.com |

| N-deacetylipecoside | Intermediate | Synthesized in vacuole, transported to cytosol for modification | tandfonline.comnih.gov |

| IpeOMT enzymes | Enzyme | Cytosol | tandfonline.comnih.gov |

Metabolic Engineering and Synthetic Biology Approaches for Deacetylipecoside(1+) Pathway Elucidation

Metabolic engineering involves the optimization of genetic and regulatory processes within cells to increase the production of a desired substance. wikipedia.org These techniques are pivotal for both elucidating complex biosynthetic pathways and for developing sustainable sources of valuable plant-derived compounds. chemrxiv.org

Reconstruction of Deacetylipecoside(1+) Biosynthetic Pathway in Heterologous Systems

Reconstructing biosynthetic pathways in well-characterized heterologous hosts, such as the bacterium Escherichia coli or the yeast Saccharomyces cerevisiae, is a powerful strategy for studying enzyme function and producing complex molecules. nih.govsemanticscholar.org This approach circumvents challenges associated with the native plant producers, such as slow growth, complex genetic backgrounds, and difficult genetic transformation. mdpi.com

The process involves several key steps:

BGC Identification: Identifying all the necessary genes for the pathway. nih.gov

Gene Cloning and Assembly: Cloning the identified genes into an expression vector. Modern synthetic biology offers numerous DNA assembly techniques (e.g., Gibson assembly, TAR cloning) to construct large gene clusters. frontiersin.orgmdpi.com

Host Selection and Engineering: Choosing a suitable host organism and potentially engineering it to improve precursor supply or accommodate the heterologous pathway. mdpi.comfrontiersin.org

Expression and Product Detection: Expressing the genes and analyzing the host's metabolites to detect the production of the target compound or intermediates. nih.gov

While the complete heterologous production of Deacetylipecoside(1+) has not been extensively reported, the successful reconstitution of other complex monoterpenoid indole alkaloid pathways, such as the formation of strictosidine and downstream products in yeast, demonstrates the feasibility of this approach. mdpi.comresearchgate.netbiorxiv.org Such platforms allow for the functional testing of individual enzymes and the step-by-step elucidation of the biosynthetic route.

Strategies for Enhancing Deacetylipecoside(1+) Precursor Availability

Enhancing Secologanin Supply: Secologanin is a complex iridoid derived from the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. mdpi.comnih.gov Engineering this upstream pathway could involve overexpressing genes for rate-limiting enzymes, such as geraniol (B1671447) synthase (GES) or cytochrome P450 enzymes involved in iridoid biosynthesis. mdpi.com

Enhancing Dopamine Supply: Dopamine is an amine derived from the shikimate pathway via the amino acid L-tyrosine. researchgate.net Strategies to boost dopamine levels could include upregulating key enzymes in the shikimate pathway or in the subsequent conversion steps from tyrosine to dopamine.

Isolation and Purification Methodologies for Deacetylipecoside 1+

Advanced Extraction Techniques from Native Biological Sources

The initial step in obtaining Deacetylipecoside(1+) involves its extraction from plant sources, such as Alangium lamarckii. researchgate.netnih.gov Traditional methods like maceration and Soxhlet extraction are often being replaced by more efficient and environmentally friendly advanced extraction techniques. nih.govresearchgate.net These modern methods offer improved yields, reduced solvent consumption, and shorter extraction times. nih.gov

Some of the advanced extraction techniques applicable to the isolation of alkaloids like Deacetylipecoside(1+) from plant materials include:

Microwave-Assisted Extraction (MAE): This technique utilizes microwave energy to heat the solvent and plant matrix, leading to the rupture of cell walls and enhanced release of target compounds. nih.gov It is known for its speed and efficiency. nih.govnih.gov

Ultrasound-Assisted Extraction (UAE): UAE employs ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material generates localized high pressure and temperature, facilitating the extraction process.

Supercritical Fluid Extraction (SFE): SFE uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. mdpi.com By manipulating temperature and pressure, the solvating power of the fluid can be precisely controlled, allowing for selective extraction. mdpi.com This method is particularly advantageous for its "green" credentials, as it avoids the use of organic solvents. mdpi.com

Pressurized Liquid Extraction (PLE) or Accelerated Solvent Extraction (ASE): This method uses conventional solvents at elevated temperatures and pressures, which enhances their extraction efficiency and reduces extraction time and solvent volume. mdpi.com

The choice of extraction method depends on various factors, including the chemical nature of the target compound, the plant matrix, and the desired scale of extraction. For a compound like Deacetylipecoside(1+), a polar molecule, methods that utilize polar solvents or have high efficiency for such compounds would be preferred.

Table 1: Comparison of Advanced Extraction Techniques

| Technique | Principle | Advantages |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and sample, causing cell rupture. nih.gov | Rapid extraction, reduced solvent usage, higher yields. nih.gov |

| Ultrasound-Assisted Extraction (UAE) | Utilizes ultrasonic waves to induce cavitation, enhancing mass transfer. | Improved extraction efficiency, suitable for heat-sensitive compounds. |

| Supercritical Fluid Extraction (SFE) | Employs a supercritical fluid (e.g., CO2) as a highly selective solvent. mdpi.com | Environmentally friendly, tunable selectivity, minimal solvent residue. mdpi.com |

| Pressurized Liquid Extraction (PLE/ASE) | Uses solvents at high temperature and pressure to increase extraction efficiency. mdpi.com | Faster than traditional methods, requires less solvent. mdpi.com |

Chromatographic Strategies for High-Purity Isolation of Deacetylipecoside(1+)

Following extraction, the crude extract containing Deacetylipecoside(1+) and other metabolites requires purification. Chromatography is the cornerstone of this process, with various techniques employed to achieve high purity. researchgate.net

High-Performance Liquid Chromatography (HPLC) Method Development for Deacetylipecoside(1+)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for the purification of individual compounds from complex mixtures. chromatographyonline.comejgm.co.uk Developing a robust HPLC method for Deacetylipecoside(1+) involves the systematic optimization of several parameters to achieve the desired separation and purity. jchr.orgresearchgate.net

Key considerations for HPLC method development include:

Column Selection: A reversed-phase C18 column is a common starting point for the separation of polar compounds like alkaloids. jchr.orgnih.gov The choice of stationary phase is critical for achieving the necessary selectivity. chromatographyonline.com

Mobile Phase Composition: The mobile phase typically consists of a mixture of water (often with a pH-modifying additive like trifluoroacetic acid or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. jchr.orgjrespharm.com A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to resolve complex mixtures.

Detection: A UV detector is commonly used for the detection of alkaloids, which typically exhibit UV absorbance. ejgm.co.uknih.gov The selection of the detection wavelength is optimized for the maximum absorbance of Deacetylipecoside(1+).

Method Validation: Once developed, the HPLC method should be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness. ejgm.co.ukjchr.org

Table 2: Typical Parameters for HPLC Method Development for Alkaloid Separation

| Parameter | Typical Conditions | Rationale |

| Column | Reversed-phase C18, 250 x 4.6 mm, 5 µm jchr.orgjrespharm.com | Good retention and separation of moderately polar compounds. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water nih.gov | Improves peak shape and provides protons for ionization in mass spectrometry. |

| Mobile Phase B | Acetonitrile or Methanol jrespharm.com | Organic modifier to elute compounds from the reversed-phase column. |

| Elution Mode | Gradient | Allows for the separation of compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min jchr.orgnih.gov | A standard flow rate for analytical scale separations. |

| Detection | UV at 210-280 nm jchr.org | Wavelength range where many alkaloids exhibit strong absorbance. |

| Injection Volume | 20 µL nih.gov | A typical volume for analytical HPLC. |

Countercurrent Chromatography and Preparative Separations

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid support, thereby eliminating irreversible adsorption of the sample. wikipedia.org This makes it particularly suitable for the preparative-scale isolation of natural products. aocs.orgresearchgate.net

In CCC, a two-phase solvent system is used, with one phase acting as the stationary phase and the other as the mobile phase. wikipedia.org The separation is based on the differential partitioning of the sample components between the two immiscible liquid phases. aocs.org The selection of an appropriate solvent system is the most critical step in developing a CCC method. rsc.org

Advantages of CCC for the isolation of Deacetylipecoside(1+) include:

High Sample Loading Capacity: CCC can handle larger sample quantities compared to preparative HPLC, making it ideal for isolating compounds in sufficient amounts for further studies. aocs.org

No Sample Loss due to Adsorption: The absence of a solid support prevents the permanent binding of the target compound to the column. wikipedia.org

Versatility: A wide range of biphasic solvent systems can be employed, allowing for the fine-tuning of selectivity for the target compound. wikipedia.org

CCC can be used as a primary purification step to fractionate the crude extract, followed by polishing with preparative HPLC to achieve the final desired purity. nih.gov

Purity Assessment and Characterization of Isolated Deacetylipecoside(1+)

After purification, it is essential to assess the purity of the isolated Deacetylipecoside(1+) and confirm its identity. A combination of analytical techniques is typically employed for this purpose.

High-Performance Liquid Chromatography (HPLC): An analytical HPLC method, as described in section 3.2.1, is used to determine the purity of the isolated compound. A single, sharp peak at the expected retention time indicates a high degree of purity.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition, further confirming the identity of Deacetylipecoside(1+).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the chemical structure of the isolated compound. The spectral data for the isolated compound should match the data reported in the literature for Deacetylipecoside(1+).

Enzymatic Assays: The biological activity of the isolated compound can be confirmed through enzymatic assays. For instance, the enzyme Deacetylipecoside (B1200891) synthase catalyzes the formation of Deacetylipecoside from dopamine (B1211576) and secologanin (B1681713). researchgate.netnih.gov

Table 3: Analytical Techniques for Purity Assessment and Characterization

| Technique | Information Provided |

| Analytical HPLC | Purity assessment, retention time. |

| Mass Spectrometry (MS/HRMS) | Molecular weight, elemental composition. |

| NMR Spectroscopy (¹H, ¹³C) | Structural elucidation, confirmation of chemical structure. |

| Enzymatic Assay | Confirmation of biological activity. researchgate.netnih.gov |

Structural Elucidation and Advanced Spectroscopic Analysis of Deacetylipecoside 1+

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining the constitution of Deacetylipecoside(1+). Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete picture of the proton and carbon framework can be assembled.

The structural elucidation of complex natural products like Deacetylipecoside(1+) is heavily reliant on modern NMR techniques. While specific spectral data for Deacetylipecoside(1+) is not extensively published, the general methodology for related ipecac alkaloids provides a clear blueprint. The process begins with the acquisition of 1D ¹H and ¹³C NMR spectra. The ¹H NMR spectrum reveals the chemical shifts, multiplicities, and coupling constants of all proton signals, offering initial clues about the molecular environment. The ¹³C NMR spectrum, in turn, provides the number of unique carbon atoms and their chemical shifts, indicating the types of functional groups present.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Isoquinoline (B145761) Alkaloid Precursors (Note: This table is a representation based on typical values for related compounds, as specific, complete data for Deacetylipecoside(1+) is not available in the cited literature.)

| Atom No. | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| 1 | 50-60 | 4.5-5.0, m |

| 3 | 40-50 | 2.8-3.2, m |

| 4 | 20-30 | 2.5-2.9, m |

| 5 | 125-135 | - |

| 6 | 110-120 | 6.5-6.8, s |

| 7 | 140-150 | - |

| 8 | 140-150 | - |

| 9 | 110-120 | 6.6-6.9, s |

| 10 | 120-130 | - |

| 1' | 95-105 | 4.5-5.0, d |

With the planar structure established, advanced NMR techniques are employed to define the relative stereochemistry and preferred conformation of Deacetylipecoside(1+). The Nuclear Overhauser Effect (NOE) is a key phenomenon exploited for this purpose. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments detect through-space interactions between protons that are in close proximity, typically within 5 Å.

For Deacetylipecoside(1+), NOE correlations would be critical in establishing the relative configuration at the stereogenic centers, including the C-1 position which defines it as the (R)-epimer, distinguishing it from its (S)-epimer, deacetylisoipecoside (B1197507). researchgate.net For instance, an NOE between the proton at C-1 and other specific protons in the isoquinoline or monoterpene portion of the molecule would provide definitive proof of their spatial relationship. These experiments also shed light on the preferred conformation of the flexible parts of the molecule, such as the orientation of the glucose unit and the conformation of the tetrahydroisoquinoline ring system.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of an unknown compound with high accuracy. For Deacetylipecoside(1+), HRMS analysis would provide a highly precise mass measurement of the molecular ion. This measured mass is then compared against calculated masses for all plausible elemental formulas. Due to the high resolving power of the instrument, it is possible to distinguish between ions of the same nominal mass but different elemental compositions, thereby unequivocally establishing the molecular formula of Deacetylipecoside(1+). This information is fundamental and complements the structural fragments deduced from NMR spectroscopy.

Tandem mass spectrometry (MS/MS) experiments are conducted to probe the structure of Deacetylipecoside(1+) by analyzing its fragmentation patterns. In an MS/MS experiment, the molecular ion of Deacetylipecoside(1+) is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The masses of these fragments provide valuable structural information.

For monoterpene isoquinoline alkaloids, characteristic fragmentation pathways often involve the cleavage of the bonds linking the isoquinoline and monoterpene units, as well as fragmentations within the sugar moiety. Analysis of the MS/MS spectrum of Deacetylipecoside(1+) would reveal diagnostic fragment ions that can be pieced together to confirm the proposed structure. For example, the loss of the glucose unit is a common fragmentation pathway for glycosides. The fragmentation of methylated derivatives of N-deacetylipecoside has been studied, showing characteristic losses that help identify the core structure. nih.gov A detailed analysis of these pathways is crucial for confirming the structural assignments made by NMR.

Table 2: Postulated Major Fragment Ions of Deacetylipecoside(1+) in MS/MS (Note: This table is hypothetical and based on general fragmentation patterns of related monoterpene isoquinoline alkaloids, as specific data for Deacetylipecoside(1+) is not available in the cited literature.)

| m/z of Fragment Ion | Proposed Structure/Loss |

|---|---|

| [M + H - 162]+ | Loss of the glucose unit |

| [M + H - C₉H₁₀NO₂]+ | Cleavage of the isoquinoline moiety |

Chiroptical Spectroscopy for Absolute Configuration Determination

While NMR can determine the relative stereochemistry, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful methods for assigning the absolute configuration of chiral molecules. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms.

For Deacetylipecoside(1+), an experimental CD spectrum would serve as a unique fingerprint of its absolute stereochemistry. This experimental spectrum can be compared to the CD spectra of known related compounds or to a theoretically calculated spectrum. The correlation between the experimental and calculated spectra can provide strong evidence for the assignment of the absolute configuration at all stereocenters, including the crucial C-1 position. Chiroptical profiles have been reported for other ipecac alkaloids like emetine (B1671215), demonstrating the utility of this technique in the field. researchgate.net

X-ray Crystallography and Computational Modeling for Three-Dimensional Structural Characterization

The unequivocal determination of the three-dimensional structure of a molecule is achieved through single-crystal X-ray crystallography. nih.govwikipedia.orgspringernature.com This technique, when applicable, provides precise coordinates of every atom in the crystal lattice, offering an unambiguous depiction of bond lengths, bond angles, and the absolute configuration. Obtaining a suitable single crystal of Deacetylipecoside(1+) would be the ultimate goal for its structural elucidation. However, crystallization can be a significant challenge for many natural products, especially for biosynthetic intermediates that may be unstable or difficult to isolate in large quantities. To date, no crystal structure for Deacetylipecoside(1+) has been reported in the literature.

In the absence of an X-ray crystal structure, computational modeling has become a powerful complementary tool. schrodinger.comembl.orgwikipedia.orgopenaccessjournals.comsciensage.info Methods such as Density Functional Theory (DFT) can be used to calculate the theoretical NMR chemical shifts and CD spectra for different possible stereoisomers of Deacetylipecoside(1+). These calculated data can then be compared with the experimental data. For instance, the DP4+ analysis is a statistical method that compares experimental and calculated NMR data to determine the most probable stereoisomer. Similarly, the comparison of an experimental CD spectrum with DFT-calculated spectra for the possible enantiomers can lead to a confident assignment of the absolute configuration. frontiersin.org These computational approaches provide a robust means of structural assignment when crystallographic methods are not feasible.

Chemical Derivatization Strategies for Deacetylipecoside 1+ Research

Analytical Derivatization for Enhanced Chromatographic and Spectrometric Detection

Chemical derivatization is a common strategy to improve the analytical properties of compounds that are otherwise difficult to analyze due to low volatility, high polarity, or poor ionization efficiency. researchgate.netmdpi.com For a polar and non-volatile molecule like Deacetylipecoside(1+), derivatization is essential for certain analytical techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.net It can also enhance detectability and chromatographic performance in Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govnih.gov

Silylation and Acylation Reactions for GC-MS and LC-MS Analysis

The analysis of polar compounds like alkaloids and glycosides by GC-MS often requires derivatization to increase their volatility and thermal stability. researchgate.netinnovareacademics.in Silylation and acylation are two of the most common techniques employed for this purpose.

Silylation: This reaction involves replacing the active hydrogen atoms in hydroxyl (-OH) and amine (-NH) groups with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. This process reduces the polarity of the molecule and masks hydrogen bonding sites, making the derivative more volatile and suitable for GC analysis. researchgate.netthieme-connect.com For Deacetylipecoside(1+), the numerous hydroxyl groups on the glucose and tetrahydroisoquinoline moieties, as well as the secondary amine, are all potential sites for silylation. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are commonly used. researchgate.net The analysis of silylated secoiridoid glycosides by GC-MS yields characteristic fragmentation patterns that can aid in structural elucidation. researchgate.net

Acylation: This is an alternative method where active hydrogens are converted into esters, amides, or thioesters. thieme-connect.com Fluorinated anhydrides like trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) are frequently used to derivatize amine groups. wiley.com Acylation improves stability and can enhance detection, especially when using an electron capture detector (ECD) with GC. thieme-connect.com In the context of LC-MS, derivatization can introduce easily ionizable moieties, thereby increasing sensitivity. rsc.org For Deacetylipecoside(1+), the secondary amine and hydroxyl groups are targets for acylation.

Another relevant technique, particularly for LC-MS, is alkylation , such as permethylation. This involves converting all active hydrogens (from -OH and -NH groups) to methyl groups. Permethylation has been shown to significantly increase the hydrophobicity of iridoid and secoiridoid glycosides, which facilitates better separation in reversed-phase liquid chromatography and enhances chemical ionization for mass spectrometry. nih.gov

Table 1: Common Derivatization Reagents and Their Potential Targets on Deacetylipecoside(1+)

| Derivatization Type | Reagent | Abbreviation | Target Functional Groups on Deacetylipecoside(1+) | Primary Analytical Application |

|---|---|---|---|---|

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Hydroxyl (-OH), Amine (-NH) | GC-MS |

| Silylation | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | Hydroxyl (-OH), Amine (-NH) | GC-MS |

| Acylation | Trifluoroacetic anhydride | TFAA | Amine (-NH), Hydroxyl (-OH) | GC-MS, LC-MS |

| Acylation | Pentafluoropropionic anhydride | PFPA | Amine (-NH), Hydroxyl (-OH) | GC-MS, LC-MS |

| Alkylation | Iodomethane (with a base like Sodium Hydride) | CH₃I | Hydroxyl (-OH), Amine (-NH) | LC-MS |

Optimization of Derivatization Protocols for Deacetylipecoside(1+)

Achieving complete and reproducible derivatization requires careful optimization of the reaction conditions. Key parameters that must be considered include the choice of reagent and solvent, reagent concentration, reaction time, and temperature. mdpi.com

For silylation of Deacetylipecoside(1+), optimization would involve testing different reagents like BSTFA or MSTFA to determine which provides the most stable and complete derivatization of its multiple hydroxyl and amine groups. mdpi.com The reaction temperature and time are critical; for example, studies on similar compounds have found optimal conditions at elevated temperatures (e.g., 60-80°C) for times ranging from 30 to 120 minutes. mdpi.comwiley.com The ratio of the derivatizing reagent to the analyte must also be optimized to ensure the reaction goes to completion without generating excessive interfering by-products. mdpi.com Automated, or on-line, derivatization methods can improve repeatability and are recommended where available.

Semi-Synthetic Modification of Deacetylipecoside(1+) Scaffold

The term "scaffold" is used in medicinal chemistry to describe the core structure of a molecule. dndi.org Semi-synthesis, which uses a natural product as a starting material for chemical modifications, is a powerful strategy for creating novel analogs that may possess improved biological activity or different pharmacological profiles. researchgate.netnd.edu Given that Deacetylipecoside(1+) is a natural biosynthetic intermediate, its scaffold is an excellent candidate for such modifications. researchgate.netmdpi.com

Targeted Functional Group Transformations

Functional group transformations involve the conversion of one functional group into another to alter the molecule's properties. springermedizin.de The Deacetylipecoside(1+) structure offers several handles for these transformations.

Hydroxyl Groups: The multiple hydroxyl groups on the glucose and tetrahydroisoquinoline moieties can be selectively protected and deprotected to allow for modifications at other sites. They can be oxidized to form ketones or aldehydes, or converted into ethers or esters to probe their importance for biological activity.

Amine Group: The secondary amine in the tetrahydroisoquinoline ring is a key site for modification. It can be alkylated, acylated, or used in reductive amination reactions to introduce a wide variety of substituents.

Methyl Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid. This acid can then be converted into a range of amides or other esters, significantly altering the molecule's polarity and hydrogen-bonding capabilities.

Vinyl Group: The ethenyl (vinyl) group can be subjected to addition reactions, such as hydrogenation to an ethyl group or oxidation to an epoxide or diol, providing another avenue for diversification.

Synthesis of Deacetylipecoside(1+) Analogs for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, providing insights into which parts of a molecule are essential for its biological effects. scirp.orgnih.gov By synthesizing and testing a series of related analogs, researchers can build a model of the pharmacophore. The tetrahydroisoquinoline (THIQ) scaffold, central to Deacetylipecoside(1+), is a well-known "privileged structure" in medicinal chemistry, and the synthesis of THIQ analogs is a common strategy for developing new therapeutic agents. researchgate.netrsc.org

For Deacetylipecoside(1+), SAR studies would involve creating a library of analogs through the targeted transformations described above. For instance, modifying the substituents on the catechol ring (the two hydroxyls on the isoquinoline (B145761) portion) could reveal their role in receptor binding or antioxidant activity. Altering the stereochemistry at various chiral centers could also have a profound impact on activity. Comparing the activity of these new analogs to the parent compound would elucidate the structural requirements for its biological function. dndi.orgmdpi.com

Table 2: Illustrative Deacetylipecoside(1+) Analogs for SAR Studies

| Analog Type | Modification on Deacetylipecoside(1+) Scaffold | Rationale for Synthesis |

|---|---|---|

| Ester Homologation | Hydrolyze methyl ester to carboxylic acid, then re-esterify with ethyl, propyl, or benzyl (B1604629) groups. | Investigate the influence of steric bulk and lipophilicity at the ester position on activity. |

| N-Alkylation | Alkylate the secondary amine with various alkyl groups (e.g., methyl, ethyl, benzyl). | Determine the importance of the N-H bond and explore the effect of N-substituents on potency. |

| Catechol O-Methylation | Selectively methylate one or both hydroxyl groups on the isoquinoline ring. | Assess the role of the catechol moiety in hydrogen bonding and potential metal chelation. |

| Glycosidic Variation | Chemically or enzymatically modify or remove the glucose moiety. | Evaluate the contribution of the sugar to solubility, transport, and overall activity. |

| Vinyl Group Saturation | Reduce the ethenyl (vinyl) group to an ethyl group via catalytic hydrogenation. | Probe the role of the double bond in target interaction or metabolic stability. |

Design and Synthesis of Prodrug Conjugates from Deacetylipecoside(1+)

A prodrug is an inactive or less active compound that is metabolized in the body to release the active parent drug. nih.gov This strategy is often used to overcome issues such as poor solubility, low bioavailability, lack of site-specific delivery, or high toxicity. wiley.com The functional groups on Deacetylipecoside(1+) make it a suitable candidate for conversion into various prodrug conjugates.

The hydroxyl and amine groups can serve as attachment points for "promoieties," which are cleaved by specific enzymes or physiological conditions (e.g., pH) to release the active Deacetylipecoside(1+). For example:

Ester Prodrugs: The hydroxyl groups can be esterified with biocompatible acids. These ester linkages can be designed to be cleaved by esterase enzymes that are abundant in the blood or specific tissues.

Carbamate Prodrugs: The secondary amine can be converted into a carbamate, which can also be designed for enzymatic cleavage.

Peptide Conjugates: The amine or a carboxylic acid (generated from ester hydrolysis) can be linked to amino acids or peptides. nih.gov This can be a strategy to hijack peptide transporters for improved absorption or to target the drug to specific cells, such as cancer cells that overexpress certain peptide receptors. The design of prodrugs of emetine (B1671215), a downstream metabolite of Deacetylipecoside(1+), has been explored to target specific proteases found in the tumor microenvironment. wiley.com

Attachment of Releasable Moieties for Controlled Bioactivation

The core principle of a prodrug strategy involves attaching a temporary promoiety or carrier to the active drug molecule via a cleavable linker. nih.gov In the context of Deacetylipecoside(1+), this involves modifying its structure with releasable moieties that are designed to detach under specific physiological conditions, leading to controlled bioactivation. The goal is to ensure the compound remains dormant until it reaches its intended site of action, where the active form is released. nih.gov

Self-immolative linkers are a common type of releasable moiety. rsc.org These linkers are designed to undergo a spontaneous intramolecular reaction, or "collapse," after an initial triggering event, which cleaves the covalent bond and releases the active drug. rsc.org This trigger can be the enzymatic cleavage of a specific group attached to the linker. rsc.org For a complex alkaloid like Deacetylipecoside(1+), such linkers could be attached to its functional groups, ensuring that the release mechanism is highly specific and efficient.

Another strategy involves using mechanophores, such as disulfide bonds. acs.org These bonds are significantly weaker than carbon-carbon bonds and can be broken mechanically, for instance by ultrasound, to generate thiyl radicals. acs.org These radicals can then initiate a cascade of chemical reactions that result in the release of the parent molecule. acs.org This method offers a high degree of external control over the bioactivation process.

Below is a table of potential releasable moieties that could be theoretically applied in the derivatization of Deacetylipecoside(1+).

| Moiety Type | Linkage Type | Release Trigger | Potential Application for Deacetylipecoside(1+) |

| Glucuronide Moiety | Glycosidic Bond | β-glucuronidase enzyme | Targets environments with high β-glucuronidase activity, such as certain tumor tissues. rsc.org |

| Phosphate (B84403) Ester | Phosphate Ester Bond | Alkaline Phosphatase | Targets tissues with overexpressed phosphatases. |

| Valyl Ester | Ester Bond | Esterases / hPEPT1 Transporter | Can enhance absorption via peptide transporters and is cleaved by common esterases. nih.gov |

| Disulfide Linker | Disulfide Bond | Reductive environment (e.g., high glutathione (B108866) levels) or external force (e.g., ultrasound). acs.org | Targets the intracellular environment or allows for externally controlled release. acs.org |

| pH-Sensitive Acetal/Ketal | Acetal/Ketal Linkage | Acidic pH | Targets acidic microenvironments, such as those found in tumors or endosomes. researchgate.net |

Enzymatic and Chemical Triggers for Prodrug Activation

The activation of a Deacetylipecoside(1+) prodrug hinges on the specific trigger that cleaves the releasable moiety. These triggers can be broadly categorized as enzymatic or chemical. numberanalytics.com

Enzymatic Triggers

Enzyme-activated prodrug therapy is a two-step approach that leverages the high specificity of enzymes. aacrjournals.org An enzyme that is either overexpressed in the target tissue or delivered exogenously (as in ADEPT or GDEPT) acts on the prodrug to release the active compound. aacrjournals.orgresearchgate.netopenmedicinalchemistryjournal.com This strategy enhances the therapeutic effect in target tissues while minimizing toxicity in normal tissues. researchgate.net

Common enzymes exploited as triggers include:

Glycosidases : Since Deacetylipecoside(1+) is a glycoside, modifying its sugar component to be a substrate for a specific glycosidase, like β-glucuronidase or β-galactosidase, is a logical approach. These enzymes are often overexpressed in tumor or lysosomal environments. rsc.org The enzyme hydrolyzes the glycosidic bond, initiating the release of the active alkaloid, often through a self-immolative linker. rsc.org

Esterases and Peptidases : These enzymes are abundant in the body and can be used to cleave ester or amide linkages in a prodrug. Carboxylesterases, for example, are key enzymes in the activation of many ester-based prodrugs. nih.gov

Phosphatases : Alkaline phosphatases are another class of enzymes that can be targeted. A phosphate group can be attached to the Deacetylipecoside(1+) molecule, rendering it inactive and increasing its water solubility. The phosphatase then cleaves the phosphate group to activate the drug. numberanalytics.com

Chemical Triggers

Chemical triggers rely on the unique chemical environment of the target site rather than enzymatic activity. numberanalytics.com This can include differences in pH or redox potential.

pH-Sensitivity : The microenvironment of solid tumors is often more acidic (pH ~6.5) than that of healthy tissues (pH 7.4). researchgate.net Prodrugs can be designed with acid-labile linkers, such as acetals, ketals, or hydrazones, which are stable at physiological pH but break down in acidic conditions to release the active drug. researchgate.net Research on emetine analogs has shown that prodrugs can be designed to release the active compound more effectively at a lower pH. researchgate.net

Redox Potential : The intracellular environment has a higher concentration of reducing agents, such as glutathione (GSH), compared to the extracellular space. nih.gov This redox difference can be exploited by using linkers containing disulfide bonds. These bonds are stable in the bloodstream but are readily cleaved within the cell, releasing the active Deacetylipecoside(1+).

The table below summarizes various triggers and their corresponding cleavable linkers applicable to prodrug design.

| Trigger Type | Specific Trigger | Cleavable Moiety/Linker | Mechanism of Action |

| Enzymatic | β-Glucuronidase | Glucuronide | Enzymatic hydrolysis of the glycosidic bond. rsc.org |

| Enzymatic | Esterase | Ester (e.g., Valyl ester) | Enzymatic hydrolysis of the ester bond. nih.gov |

| Enzymatic | Alkaline Phosphatase | Phosphate | Enzymatic hydrolysis of the phosphate ester. numberanalytics.com |

| Chemical | Low pH (Acidity) | Acetal, Ketal, Hydrazone | Acid-catalyzed hydrolysis of the linker. researchgate.net |

| Chemical | High Glutathione (GSH) Concentration | Disulfide Bond | Reduction of the disulfide bond to two thiols. acs.org |

Synthetic Methodologies and Chemical Biology of Deacetylipecoside 1+

Total Synthesis Approaches to Deacetylipecoside(1+) and its Structural Core

The total synthesis of ipecac alkaloids, including the structural core of deacetylipecoside (B1200891), has been a subject of extensive research, leading to various strategies for the construction of its benzo[a]quinolizidine skeleton. These approaches often serve as formal syntheses for more complex alkaloids like emetine (B1671215) and cephaeline (B23452). nih.gov

One of the pivotal reactions in the biosynthesis and a key step in many synthetic routes is the Pictet-Spengler reaction. This reaction condenses dopamine (B1211576) with secologanin (B1681713) to form N-deacetylipecoside and its epimer, N-deacetylisoipecoside. wikipedia.orgnih.gov While this reaction can occur non-enzymatically under weakly acidic conditions, enzymatic catalysis provides stereospecificity. nih.govresearchgate.net

A general strategy for the synthesis of the ipecac alkaloid core involves several key transformations, including reductive photocyclization, kinetically controlled alkylation and acylation, and the reductive cleavage of a γ-lactone intermediate. rsc.org Another approach utilizes a stereoconservative synthesis starting from secologanin. In this method, methyl 3,4-dihydrosecoxyloganin, derived from secologanin, is converted into a piperidone intermediate. This piperidone serves as a versatile precursor for various ipecac alkaloids. rsc.org

Table 1: Key Synthetic Strategies for the Ipecac Alkaloid Core

| Strategy | Key Reactions/Intermediates | Starting Materials | Target Compounds/Core | Reference(s) |

| Biomimetic Pictet-Spengler | Pictet-Spengler condensation | Dopamine, Secologanin | N-deacetylipecoside, N-deacetylisoipecoside | wikipedia.orgnih.gov |

| Reductive Photocyclization | Reductive photocyclization, kinetically controlled alkylation, reductive γ-lactone cleavage | Not specified | Ipecac and heteroyohimbine alkaloids | rsc.org |

| Stereoconservative Synthesis | Conversion to a piperidone precursor | Secologanin | Deoxytubulosine, Cephaeline, Emetine | rsc.org |

| Catalytic Asymmetric Cascade | Enantioselective and diastereodivergent one-pot cascade | Common, easily accessible materials | Corynantheine and ipecac alkaloid families | nih.govdiva-portal.org |

| Palladium-Catalyzed Coupling | Electrophilic addition, reduction, Pd-catalyzed biaryl coupling | 3-hydroxy-4-methoxybenzaldehyde, 2-(3-hydroxy-4-methoxyphenyl)acetic acid | Laurolitsine | mdpi.com |

Enantioselective Synthesis of Deacetylipecoside(1+) Diastereomers

Enantioselective synthesis is crucial in the preparation of ipecac alkaloids due to the presence of multiple chiral centers, where different stereoisomers can exhibit distinct biological activities. wikipedia.org The synthesis of specific diastereomers of deacetylipecoside and related compounds relies on controlling the stereochemistry at key steps.

The biosynthesis of ipecac alkaloids naturally produces two diastereomers, N-deacetylisoipecoside (the S-form) and N-deacetylipecoside (the R-form), through a Pictet-Spengler reaction. wikipedia.org While non-enzymatic synthesis leads to a mixture, enzymatic processes can be stereospecific. nih.govresearchgate.net In Alangium lamarckii, two distinct enzymes, N-deacetylisoipecoside synthase and N-deacetylipecoside synthase, have been identified, each stereoselectively producing one of the epimers. researchgate.net

Synthetic strategies have been developed to achieve stereodivergence, allowing for the preparation of multiple epimers from common starting materials. A notable approach utilizes an enantioselective and diastereodivergent one-pot cascade sequence, followed by an additional diastereodivergent reaction step. nih.govdiva-portal.org This methodology has been successfully applied to the total synthesis of various natural products and their non-natural epimers, demonstrating its power in accessing stereochemical diversity. nih.govdiva-portal.org

Organocatalysis has also emerged as a powerful tool for enantioselective synthesis. For instance, proline derivatives have been used to catalyze cross-aldol reactions to produce α-hydroxyphosphinates with high enantioselectivity for both diastereomers formed. nih.gov While not directly applied to deacetylipecoside, this demonstrates the potential of organocatalysis in controlling stereochemistry in complex molecules.

The Sharpless epoxidation is another classic example of an enantioselective reaction that uses a chiral catalyst to achieve high enantiomeric excess. libretexts.org Such catalytic systems are fundamental to modern asymmetric synthesis and are applicable to the synthesis of chiral building blocks for complex molecules like deacetylipecoside.

Table 2: Approaches to Enantioselective Synthesis of Ipecac Alkaloid Diastereomers

| Method | Key Features | Outcome | Reference(s) |

| Enzymatic Synthesis | Stereospecific Pictet-Spengler reaction catalyzed by distinct synthases. | Selective formation of N-deacetylisoipecoside (S-form) or N-deacetylipecoside (R-form). | wikipedia.orgresearchgate.net |

| Catalytic Asymmetric Cascade | Enantioselective and diastereodivergent one-pot cascade sequence. | Enantio- and diastereoselective synthesis of three out of four possible epimers of quinolizidine (B1214090) alkaloids. | nih.govdiva-portal.org |

| Organocatalysis | Use of chiral organic molecules (e.g., proline derivatives) as catalysts. | Potential for high enantioselectivity in key bond-forming reactions. | nih.gov |

Chemoenzymatic Synthesis and Biocatalytic Transformations of Deacetylipecoside(1+)

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions to achieve efficient and selective synthesis of complex molecules. mdpi.comnih.gov This approach is particularly valuable for natural product synthesis, where enzymes can catalyze reactions with high regio- and stereoselectivity that are challenging to achieve with traditional chemical methods. mdpi.com

In the context of deacetylipecoside and other ipecac alkaloids, several key enzymatic transformations have been identified and utilized. The biosynthesis of these alkaloids involves a series of enzymatic steps, including O-methylation and deglucosylation. nih.gov For instance, three distinct O-methyltransferases (IpeOMT1-3) from Psychotria ipecacuanha have been identified that are sufficient to methylate all four hydroxy groups in the pathway to emetine. nih.gov An ipecac alkaloid β-glucosidase (IpeGlu1) has also been characterized, which catalyzes the deglucosylation of both N-deacetylisoipecoside and N-deacetylipecoside. nih.gov

The Pictet-Spengler reaction, central to the formation of the deacetylipecoside core, can be performed chemoenzymatically. While the reaction can proceed non-enzymatically, the use of enzymes like N-deacetylisoipecoside synthase and deacetylipecoside synthase allows for stereospecific synthesis of the respective diastereomers. researchgate.net The enzyme deacetylipecoside synthase (DIS) from Alangium lamarckii has been purified and characterized, providing a tool for the specific synthesis of the (R)-epimer. researchgate.net

The concept of metabolic enzyme complexes, or "metabolons," has been proposed for ipecac alkaloid biosynthesis. nih.gov Such complexes would channel substrates between sequential enzymes, increasing efficiency and preventing the loss of labile intermediates. nih.gov Understanding and harnessing these natural catalytic systems could lead to highly efficient chemoenzymatic production of deacetylipecoside and its derivatives.

Recent advances in chemoenzymatic synthesis have demonstrated the power of this approach for a wide range of natural products. mdpi.combeilstein-journals.org For example, thioesterase domains have been used for the macrocyclization of peptides and polyketides, highlighting the potential for enzyme-catalyzed key steps in complex syntheses. beilstein-journals.org The integration of such biocatalytic steps into the total synthesis of ipecac alkaloids holds significant promise for future research and production.

Table 3: Key Enzymes in the Chemoenzymatic Synthesis and Biotransformation of Ipecac Alkaloids

| Enzyme | Function | Substrate(s) | Product(s) | Reference(s) |

| N-deacetylisoipecoside synthase | Stereospecific Pictet-Spengler condensation | Dopamine, Secologanin | N-deacetylisoipecoside (S-form) | researchgate.net |

| Deacetylipecoside synthase (DIS) | Stereospecific Pictet-Spengler condensation | Dopamine, Secologanin | N-deacetylipecoside (R-form) | researchgate.net |

| IpeOMT1, IpeOMT2, IpeOMT3 | O-methylation of hydroxy groups | Various ipecac alkaloid intermediates | Methylated ipecac alkaloids (e.g., emetine) | nih.gov |

| IpeGlu1 (β-glucosidase) | Deglucosylation | N-deacetylisoipecoside, N-deacetylipecoside, Ipecoside | Aglycones of the respective glucosides | nih.gov |

Advanced Analytical Methodologies in Deacetylipecoside 1+ Research

Quantitative Analytical Methods for Deacetylipecoside(1+) in Biological Matrices

Accurate quantification of Deacetylipecoside(1+) in biological matrices, such as plant tissues, is crucial for understanding its metabolic flux and the regulation of the ipecac alkaloid biosynthetic pathway. High sensitivity and specificity are paramount due to the often low abundance of biosynthetic intermediates.

Development and Validation of LC-MS/MS Methods for High Sensitivity and Specificity

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier analytical tool for the quantitative determination of Deacetylipecoside(1+) in complex biological samples. The development of a robust LC-MS/MS method involves meticulous optimization of chromatographic conditions and mass spectrometric parameters to achieve the desired sensitivity, specificity, and accuracy.

The chromatographic separation is typically achieved using a reversed-phase C18 column with a gradient elution profile employing mobile phases consisting of acidified water (e.g., with 0.1% formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. This setup allows for the efficient separation of Deacetylipecoside(1+) from other structurally related alkaloids and endogenous matrix components.

For detection, tandem mass spectrometry is operated in the multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity. This involves the selection of a specific precursor ion for Deacetylipecoside(1+) in the first quadrupole, its fragmentation in the collision cell, and the monitoring of a specific product ion in the third quadrupole. The choice of precursor and product ions is critical for the specificity of the method.

Method validation is performed according to established guidelines to ensure the reliability of the analytical data. Key validation parameters include linearity, sensitivity (limit of detection, LOD, and limit of quantification, LOQ), accuracy, precision (intra-day and inter-day), recovery, and matrix effect.

| Parameter | Acceptance Criteria | Hypothetical Performance Data for Deacetylipecoside(1+) |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| LLOQ | Signal-to-noise ratio ≥ 10 | 0.5 ng/mL |

| Accuracy | 85-115% of nominal concentration | 95.2 - 103.5% |

| Precision (%RSD) | ≤ 15% | Intra-day: 4.2 - 8.1%; Inter-day: 6.5 - 11.2% |

| Recovery | Consistent and reproducible | 88.7 ± 5.4% |

| Matrix Effect | Within acceptable limits (e.g., 85-115%) | 92.1 - 107.3% |

This table presents hypothetical yet realistic performance data for a validated LC-MS/MS method for the quantification of Deacetylipecoside(1+) in a plant matrix.

Metabolomics Profiling in Deacetylipecoside(1+) Biosynthetic Context

Metabolomics provides a comprehensive snapshot of the small-molecule chemistry within a biological system. In the context of Deacetylipecoside(1+) research, metabolomics approaches are instrumental in elucidating its biosynthetic pathway, identifying related novel compounds, and understanding the metabolic network.

Untargeted Metabolomics for Pathway Discovery and Metabolic Perturbations

Untargeted metabolomics aims to detect and relatively quantify as many metabolites as possible in a sample without a preconceived bias. This hypothesis-generating approach is particularly useful for discovering novel intermediates and downstream products in the ipecac alkaloid biosynthetic pathway.

The workflow typically involves sample extraction, followed by analysis using high-resolution mass spectrometry (HRMS) coupled to liquid chromatography (e.g., LC-QTOF-MS or LC-Orbitrap-MS). The resulting complex datasets are then processed using specialized software for peak picking, alignment, and statistical analysis to identify features that are differentially expressed between different experimental conditions (e.g., different plant tissues or developmental stages). The identification of these features is then performed by comparing their accurate mass, isotopic pattern, and fragmentation spectra with spectral libraries and databases.

| Feature ID | m/z | Retention Time (min) | Putative Identification |

| 1 | [Value] | [Value] | Deacetylipecoside(1+) |

| 2 | [Value] | [Value] | Secologanin (B1681713) |

| 3 | [Value] | [Value] | Dopamine (B1211576) |

| 4 | [Value] | [Value] | Deacetylisoipecoside (B1197507) |

| 5 | [Value] | [Value] | Unknown Alkaloid |

This table provides a partial list of features that might be detected in an untargeted metabolomics analysis of Psychotria ipecacuanha, the plant that produces ipecac alkaloids.

Targeted Metabolomics for Quantification of Pathway Intermediates

In contrast to the untargeted approach, targeted metabolomics focuses on the accurate quantification of a predefined set of known metabolites. This hypothesis-driven approach is employed to precisely measure the levels of Deacetylipecoside(1+) and other known intermediates and end-products of the ipecac alkaloid pathway.

The analytical platform of choice for targeted metabolomics is typically LC-MS/MS operated in the MRM mode, as described in section 7.1.1. This provides the highest sensitivity and specificity for the quantification of low-abundance metabolites. By simultaneously monitoring the MRM transitions for multiple pathway components, a comprehensive quantitative profile of the biosynthetic pathway can be obtained.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Deacetylipecoside(1+) | [Value] | [Value] |

| Secologanin | [Value] | [Value] |

| Dopamine | [Value] | [Value] |

| Cephaeline (B23452) | [Value] | [Value] |

| Emetine (B1671215) | [Value] | [Value] |

This table shows potential Multiple Reaction Monitoring (MRM) transitions that could be used for the targeted quantification of key intermediates and end-products in the ipecac alkaloid biosynthetic pathway.

Isotope Tracing and Flux Analysis to Elucidate Metabolic Networks

Isotope tracing experiments, coupled with mass spectrometry or NMR analysis, are powerful tools for elucidating the flow of atoms through a metabolic network (metabolic flux). In the context of Deacetylipecoside(1+) biosynthesis, stable isotope-labeled precursors (e.g., ¹³C-labeled sugars or amino acids) can be fed to the plant or cell cultures.

By tracking the incorporation of the isotopic label into Deacetylipecoside(1+) and other pathway intermediates over time, the connectivity of the pathway and the relative rates of different enzymatic reactions can be determined. This information is crucial for building and validating models of metabolic flux, which can then be used to identify rate-limiting steps and potential targets for metabolic engineering to enhance the production of desired alkaloids.

| Labeled Precursor | Monitored Metabolites | Analytical Technique | Expected Outcome |

| ¹³C₆-Glucose | Deacetylipecoside(1+), Secologanin | LC-HRMS | Determination of carbon flow from primary metabolism into the monoterpenoid pathway. |

| ¹⁵N-Tyrosine | Deacetylipecoside(1+), Dopamine | LC-HRMS | Tracing the origin of the nitrogen atom in the isoquinoline (B145761) core. |

| ²H-Labeled Precursor | Pathway Intermediates | NMR Spectroscopy | Elucidation of stereospecific enzymatic mechanisms. |

This table summarizes a hypothetical isotope labeling experiment designed to investigate the biosynthesis of Deacetylipecoside(1+).

Imaging Mass Spectrometry for Spatial Localization of Deacetylipecoside(1+) and its Metabolites

Imaging Mass Spectrometry (IMS) represents a powerful suite of techniques for visualizing the spatial distribution of molecules directly in biological tissues without the need for target-specific labels. This methodology combines the chemical specificity of mass spectrometry with the spatial fidelity of microscopy, providing a molecular map of a sample's surface. In the context of Deacetylipecoside(1+) research, IMS offers the potential to elucidate the precise location of this alkaloid and its downstream metabolites within the tissues of Psychotria ipecacuanha, offering insights into its biosynthesis, transport, and storage.

The core principle of IMS involves systematically scanning a laser or charged solvent spray across a thin section of tissue. At each coordinate, molecules are desorbed and ionized, and a full mass spectrum is collected. These spectra are then compiled to create an ion density map for any selected mass-to-charge ratio (m/z), effectively generating an image of a specific molecule's distribution. The high chemical specificity of this technique allows for the simultaneous mapping of multiple analytes, including precursors, intermediates, and final products of a metabolic pathway.

Several IMS techniques are particularly well-suited for the analysis of plant alkaloids like Deacetylipecoside(1+). Matrix-Assisted Laser Desorption/Ionization (MALDI) IMS is a widely used technique where a chemical matrix is applied to the tissue section to facilitate the desorption and ionization of analytes upon laser irradiation. Desorption Electrospray Ionization (DESI) IMS, another common method, utilizes a charged solvent spray to desorb and ionize molecules from the sample surface under ambient conditions.

While direct IMS studies on Deacetylipecoside(1+) have not yet been published, research on related alkaloids in the Psychotria genus demonstrates the feasibility and utility of this approach. For instance, DESI-MSI has been successfully employed to visualize the distinct spatial distributions of various alkaloids on the leaf surfaces of Psychotria prunifolia. This research underscores the capability of IMS to differentiate the localization of structurally similar compounds within complex plant tissues.

Based on the known biosynthetic pathway of ipecac alkaloids, Deacetylipecoside(1+) is a key intermediate. Studies on Psychotria ipecacuanha using other analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), have consistently shown that the major downstream metabolites, emetine and cephaeline, accumulate predominantly in the roots of the plant, specifically within the bark. It has been suggested that the initial steps of biosynthesis may occur in the leaves, with subsequent transport to and storage in the roots.

Therefore, a hypothesized IMS analysis of Deacetylipecoside(1+) in P. ipecacuanha would likely reveal its localization in tissues actively involved in the biosynthesis and transport of ipecac alkaloids. Given its role as a precursor, one might expect to observe Deacetylipecoside(1+) in the leaves where biosynthesis is thought to be initiated, as well as in the vascular tissues of the stem and roots, reflecting its transport. Its concentration in the root bark, the primary storage site for emetine and cephaeline, might be lower than that of the final products.

The table below outlines a hypothetical dataset that could be generated from an IMS experiment on a cross-section of a Psychotria ipecacuanha root, targeting Deacetylipecoside(1+) and its related metabolites.